Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2382212-90-8) is a bicyclic heterocyclic compound with a norbornane-like framework. Its molecular formula is C₁₂H₁₉NO₃, and it features a vinyl group at position 1, a tert-butyloxycarbonyl (Boc) protecting group at the 5-position, and a fused oxygen atom (2-oxa) and nitrogen atom (5-aza) in the bicyclic system . This compound is commercially available with ≥97% purity and is primarily used as a heterocyclic building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl 1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSSEYEKYIOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a vinyl-substituted oxabicyclo compound with a tert-butyl ester in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, where different substituents can replace the vinyl group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has shown promise in pharmacological studies due to its potential biological activities. Preliminary research indicates that it may possess:
- Antimicrobial properties : Potentially effective against certain bacterial strains.
- Anticancer activity : Early studies suggest it may inhibit tumor growth in specific cancer cell lines .
Further research is necessary to elucidate the mechanisms of action and therapeutic potential of this compound.
Organic Synthesis
This compound serves as a versatile building block in synthetic organic chemistry, facilitating the creation of various bioactive molecules. Its ability to undergo multiple types of chemical reactions, such as:
- Alkylation
- Aldol Condensation
These reactions highlight its utility in synthesizing complex organic structures .
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Case Study 2: Synthesis of Bioactive Molecules
Researchers utilized tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate as a precursor in the synthesis of novel heterocyclic compounds with anticancer properties. The multi-step synthesis involved several reactions that successfully yielded compounds exhibiting cytotoxic effects on cancer cell lines .
Mechanism of Action
The mechanism of action of tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Core Structural Differences
The target compound is compared to similar bicyclic tert-butyl esters based on substituents, stereochemistry, and functional groups:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | 2382212-90-8 | 1-vinyl, 2-oxa, 5-aza, Boc | C₁₂H₁₉NO₃ | 225.28 | Reactive vinyl group for functionalization |
| tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | 87250-97-3 | 3-oxo, 2-oxa, 5-aza, Boc | C₁₀H₁₅NO₄ | 213.23 | Oxo group enhances hydrogen-bonding capacity |
| tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | 127708-09-2 | 2-oxa, 5-aza, Boc | C₁₀H₁₇NO₃ | 199.25 | Lacks functional groups; minimal steric hindrance |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 198835-06-2 | 5-oxo, 2-aza, Boc | C₁₁H₁₇NO₃ | 211.26 | Oxo group at position 5 alters ring strain |
| Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | - | 3-oxo, 2-oxa, 5-aza, benzyl | C₁₃H₁₃NO₄ | 247.25 | Benzyl ester offers alternative deprotection routes |
Key Observations :
Physicochemical Properties
Biological Activity
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known by its CAS number 2382212-90-8, is a compound of significant interest in the field of organic chemistry and medicinal chemistry. This bicyclic structure contains both an azabicyclo framework and an oxa substituent, which contribute to its unique biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 2382212-90-8 |
| Purity | 97% |
| IUPAC Name | tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Structural Characteristics
The structure of tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate features a bicyclic framework that enhances its stability and reactivity. The presence of the tert-butyl group increases lipophilicity, potentially aiding in membrane permeability.
Research indicates that compounds with similar bicyclic structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that suggests these compounds may have protective effects on neuronal cells.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in 2023 demonstrated that related azabicyclic compounds displayed significant antimicrobial activity against Gram-positive bacteria, suggesting that tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives could be explored for antibiotic development .
- Antitumor Activity : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation .
- Neuroprotective Effects : Research has indicated that bicyclic compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Synthesis and Functionalization
The synthesis of tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives typically involves palladium-catalyzed reactions that allow for the introduction of various functional groups, enhancing biological activity . The ability to modify the structure facilitates the exploration of a library of compounds with diverse biological profiles.
Q & A
Q. What are the recommended methods for synthesizing and purifying tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?
A multi-step synthesis involving lactonization and Boc protection is commonly employed. For example, the title compound’s structural analog (with a 3-oxo group) was synthesized via cyclization of an allohydroxyproline derivative under acidic conditions, followed by Boc-protection using di-tert-butyl dicarbonate . Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or dichloromethane. Key quality checks include HPLC (purity >97%) and NMR to confirm stereochemical integrity.
Q. How can the stereochemistry and crystal structure of this bicyclic compound be reliably characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was resolved at 100 K using Mo-Kα radiation, with SHELXL97 for refinement . Key geometric parameters (bond lengths, angles) and hydrogen-bonding networks should be cross-validated against density functional theory (DFT) calculations. For stereochemical confirmation, compare experimental NMR data (e.g., H-H coupling constants) with computational models.
Q. What solvents and storage conditions are optimal for this compound?
The compound is typically dissolved in DMSO for stock solutions (10 mM), with aliquots stored at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles. For solubility challenges, pre-warming to 37°C with ultrasonic agitation is recommended. Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to the compound’s limited solubility in water .
Advanced Research Questions
Q. How can contradictions in crystallographic data between similar bicyclic lactams be resolved?
Discrepancies in bond lengths or torsion angles may arise from differences in substituents (e.g., vinyl vs. oxo groups) or crystal packing effects. For example, the title compound’s analog exhibits a trans-conformation of the peptide bond, directing carbonyl groups similarly . To resolve contradictions:
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Functionalize the vinyl group via click chemistry (e.g., azide-alkyne cycloaddition) or epoxidation. For SAR studies:
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Employ DFT (e.g., B3LYP/6-311++G**) to calculate:
- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis of the lactam).
- Solvent effects using polarizable continuum models (PCM). Validate predictions with kinetic studies (e.g., monitoring by C NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
